3-Methyl-2-benzothiazolinone azine 3-Methyl-2-benzothiazolinone azine
Brand Name: Vulcanchem
CAS No.:
VCID: VC1894661
InChI: InChI=1S/C16H14N4S2/c1-19-11-7-3-5-9-13(11)21-15(19)17-18-16-20(2)12-8-4-6-10-14(12)22-16/h3-10H,1-2H3/b17-15-,18-16-
SMILES:
Molecular Formula: C16H14N4S2
Molecular Weight: 326.4 g/mol

3-Methyl-2-benzothiazolinone azine

CAS No.:

Cat. No.: VC1894661

Molecular Formula: C16H14N4S2

Molecular Weight: 326.4 g/mol

* For research use only. Not for human or veterinary use.

3-Methyl-2-benzothiazolinone azine -

Specification

Molecular Formula C16H14N4S2
Molecular Weight 326.4 g/mol
IUPAC Name (Z)-3-methyl-N-[(Z)-(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine
Standard InChI InChI=1S/C16H14N4S2/c1-19-11-7-3-5-9-13(11)21-15(19)17-18-16-20(2)12-8-4-6-10-14(12)22-16/h3-10H,1-2H3/b17-15-,18-16-
Standard InChI Key GLIVKHPLZZSGFF-IQRFGFHNSA-N
Isomeric SMILES CN1/C(=N/N=C/2\SC3=CC=CC=C3N2C)/SC4=CC=CC=C14
Canonical SMILES CN1C2=CC=CC=C2SC1=NN=C3N(C4=CC=CC=C4S3)C

Introduction

Chemical Structure and Formation

Basic Structure and Nomenclature

3-Methyl-2-benzothiazolinone azine compounds feature a benzothiazole ring system with a methyl group attached to the nitrogen in the thiazole ring, and an azine linkage (C=N-N=C) where one C=N is part of the benzothiazole structure and the other connects to a carbonyl-derived portion. The general structure includes the parent 3-Methyl-2-benzothiazolinone moiety linked via the hydrazone nitrogen to another carbon atom, which is derived from the carbonyl compound used in the synthesis .

Different variants of 3-Methyl-2-benzothiazolinone azines exist depending on the specific carbonyl compound involved in their formation. Notable examples include:

  • 3-Methyl-2-benzothiazolinone acetone azine: Formed by reaction with acetone

  • 3-Methyl-2-benzothiazolinone formaldehyde azine: Produced by reaction with formaldehyde

  • 3-Methyl-2-benzothiazolinone, azine with 5-indanecarboxaldehyde: Results from reaction with 5-indanecarboxaldehyde

Formation Mechanism

The formation of 3-Methyl-2-benzothiazolinone azines occurs through a condensation reaction between 3-Methyl-2-benzothiazolinone hydrazone (MBTH) and carbonyl compounds. This reaction involves the terminal nitrogen of the hydrazine group in MBTH attacking the carbonyl carbon, followed by the elimination of water.

The general reaction can be represented as:

MBTH + R₁-CO-R₂ → 3-Methyl-2-benzothiazolinone azine + H₂O

Where R₁ and R₂ can be hydrogen atoms, alkyl groups, or aryl groups, depending on the specific carbonyl compound involved in the reaction .

Physical and Chemical Properties

General Properties

Table 1 outlines the general physical and chemical properties common to most 3-Methyl-2-benzothiazolinone azines:

PropertyCharacteristic
Physical stateTypically crystalline solids at room temperature
ColorRanges from white to pale yellow, depending on purity
StabilityGenerally stable under standard conditions
ReactivityCan undergo hydrolysis to regenerate MBTH and the corresponding carbonyl compound
UV-Visible absorptionExhibit characteristic absorption patterns useful in spectrophotometric applications
Chemical behaviorCan participate in oxidative coupling reactions forming colored complexes

3-Methyl-2-benzothiazolinone acetone azine

Table 2 presents the properties of 3-Methyl-2-benzothiazolinone acetone azine:

PropertyValue
CAS Number53338-83-3
Molecular FormulaC₁₁H₁₃N₃S
Molecular Weight219.31 g/mol
Alternate name2(3H)-Benzothiazolone, 3-methyl-, 2-(1-methylethylidene)hydrazone
Boiling Point352.8±25.0 °C (Predicted)
Density1.18±0.1 g/cm³ (Predicted)

This compound results from the reaction of MBTH with acetone, creating a structure where the hydrazone group is connected to a dimethyl-substituted carbon .

3-Methyl-2-benzothiazolinone, azine with 5-indanecarboxaldehyde

Table 3 details the properties of a more complex azine formed with 5-indanecarboxaldehyde:

PropertyValue
Molecular FormulaC₁₈H₁₇N₃S
Molecular Weight307.42 g/mol
Exact Mass307.114319 g/mol
InChIInChI=1S/C18H17N3S/c1-21-16-7-2-3-8-17(16)22-18(21)20-19-12-13-9-10-14-5-4-6-15(14)11-13/h2-3,7-12H,4-6H2,1H3/b19-12+,20-18-
SMILESC=12C=CC=CC1S\C(N2C)=N/N=C/C1=CC=2CCCC2C=C1

This compound represents a more structurally complex azine where the benzothiazolinone moiety is connected to a bicyclic indane structure through the azine linkage .

Synthesis Methods

The preparation of 3-Methyl-2-benzothiazolinone azines is a two-stage process, beginning with the synthesis of the parent hydrazone compound followed by condensation with the desired carbonyl compound.

Synthesis of 3-Methyl-2-benzothiazolinone hydrazone (MBTH)

Several synthetic routes have been developed for producing MBTH, the essential precursor to all 3-Methyl-2-benzothiazolinone azines. Table 4 summarizes one efficient synthetic pathway:

StepReactantsProductNotes
1N-methylaniline + carbon disulfide + triethylamineN-methyl-N-phenyldithiocarbamic acidConducted in methanol at 0°C initially, then at room temperature
2N-methyl-N-phenyldithiocarbamic acid + bromine3-methylbenzothiazole-2-thioneReaction typically performed in dichloromethane at 0-25°C
33-methylbenzothiazole-2-thione + hydrazine hydrate3-methyl-2-benzothiazolinone hydrazoneRequires addition of acid catalyst (HCl) and heating under reflux

This synthetic route offers advantages including simplified steps, readily available raw materials, reduced environmental impact, lower cost, and high yield (83-87%) .

An alternative synthesis pathway described in earlier patents begins with N-methylaniline and proceeds through N-methyl-N-phenylthiourea and 3-methyl-2-iminobenzothiazole intermediates before producing MBTH .

Formation of 3-Methyl-2-benzothiazolinone azines

Once MBTH is synthesized, the formation of azine derivatives involves a condensation reaction with the desired carbonyl compound:

  • MBTH is dissolved in a suitable solvent (typically an alcohol or water-alcohol mixture)

  • The carbonyl compound (aldehyde or ketone) is added in equimolar or slight excess quantities

  • The mixture is typically heated to facilitate the reaction

  • The azine product is isolated through filtration, crystallization, or other appropriate purification methods

The specific reaction conditions may vary depending on the reactivity of the carbonyl compound and the desired purity of the final product.

Applications and Uses

3-Methyl-2-benzothiazolinone azines have found applications across multiple scientific and industrial domains, leveraging their unique structural and chemical properties.

Analytical Chemistry Applications

These compounds serve as important analytical reagents in various detection and quantification methods:

  • Colorimetric detection of various analytes through the formation of colored complexes

  • Spectrophotometric analysis of environmental samples

  • Determination of residual chlorine content in water samples, building upon the applications of the parent MBTH compound

Biochemical Applications

In biochemical research and diagnostic assays, 3-Methyl-2-benzothiazolinone azines play important roles:

  • Enzyme activity determination, particularly in oxidative coupling reactions

  • Development of chromogenic systems for biochemical assays

  • Detection and quantification of specific biological compounds

A particularly noteworthy application involves the oxidative coupling reaction of 3-methyl-2-benzothiazolinone hydrazone with its formaldehyde azine in the presence of hydrogen peroxide and horseradish peroxidase. This reaction forms a blue tetraazapentamethine dye with distinct spectral properties:

  • When formed at pH 3.5 and quenched with acetone: extinction coefficient of 69 ± 2 mM⁻¹ cm⁻¹

  • When quenched with 1 N hydrochloric acid: extinction coefficient of 55 ± 2 mM⁻¹ cm⁻¹

This chromogen system has been adapted for enzymatic determinations of:

  • Hydrogen peroxide and glucose in the 10- to 45-nmol range

  • Choline in the 5- to 20-nmol range

Dye Chemistry

The benzothiazole structure found in these azines is significant in dye chemistry:

  • Precursors to benzothiazolium azo dyes, building on the established applications of MBTH

  • Development of chromophores with specific spectral properties

  • Creation of specialized dyes for particular industrial or research applications

Reaction Mechanisms

Oxidative Coupling

One of the most significant reactions of 3-Methyl-2-benzothiazolinone azines is oxidative coupling. This process is particularly important in analytical and biochemical applications, where it leads to the formation of colored complexes suitable for detection and quantification purposes.

For example, the oxidative coupling of 3-methyl-2-benzothiazolinone hydrazone with its formaldehyde azine forms a tetraazapentamethine dye with a distinctive blue color. This reaction is catalyzed by peroxidase enzymes in the presence of hydrogen peroxide and has been adapted for various enzymatic determinations .

Hydrolysis

3-Methyl-2-benzothiazolinone azines can undergo hydrolysis under acidic or basic conditions, reverting to MBTH and the corresponding carbonyl compound. This reaction can be utilized in certain analytical procedures where controlled decomposition of the azine is desired.

Related Compounds

3-Methyl-2-benzothiazolinone hydrazone (MBTH)

As the direct precursor to 3-Methyl-2-benzothiazolinone azines, MBTH shares structural similarities and serves as the foundation for understanding the chemistry of its azine derivatives. Table 5 presents key information about MBTH:

PropertyValue
CAS Number5359575
Molecular FormulaC₈H₉N₃S
Molecular Weight179.24 g/mol
IUPAC Name(E)-(3-methyl-1,3-benzothiazol-2-ylidene)hydrazine
Synonyms3-Methyl-2-benzothiazolinone hydrazone, 3-Methyl-2-benzothiazolone hydrazone
ApplicationsDetermination of cholesterol, benzodiazepines, enzyme activity; Synthesis of benzothiazolium azo dyes

MBTH serves as a chromogenic reagent for various analytical applications and as a building block for more complex derivatives, including azines .

3-Methyl-2-benzothiazolinone hydrazone hydrochloride

The hydrochloride salt of MBTH is often preferred in practical applications due to its enhanced stability and solubility properties. Table 6 outlines its key characteristics:

PropertyValue
CAS Number4338-98-1
Molecular FormulaC₈H₁₀ClN₃S
Molecular Weight215.7 g/mol
Physical FormWhite to light yellow/orange powder or crystals
pH3-4 (20°C, 4g/L in H₂O)
SolubilitySoluble in water, slightly soluble in methanol
Bulk Density748 kg/m³
Storage ConditionsRoom temperature, inert atmosphere
ApplicationsDetection of formaldehyde in air, spectrophotometric determinations

This salt form is widely used in analytical applications, particularly for the detection of formaldehyde in environmental samples .

3-Methyl-2-benzothiazolinone hydrazone hydrochloride hydrate

The hydrated form of MBTH hydrochloride represents another commercially important variant with distinct properties:

PropertyValue
CAS Number38894-11-0 or 149022-15-1
Molecular FormulaC₈H₁₂ClN₃OS or C₈H₁₀ClN₃S·H₂O
Molecular Weight233.72 g/mol
Melting Point276-278 °C (decomposition)
Density1.37 g/cm³
Boiling Point342.9 °C at 760 mmHg
ApplicationsDetermination of cholesterol, benzodiazepines, enzyme activity; Spectrophotometric determination of chloramine-B and residual chlorine

This hydrated salt form maintains similar applications to the anhydrous hydrochloride while offering potential advantages in stability and handling properties .

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